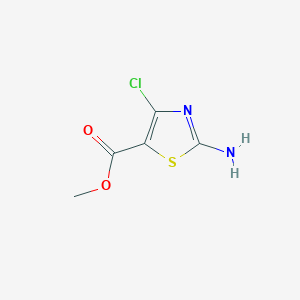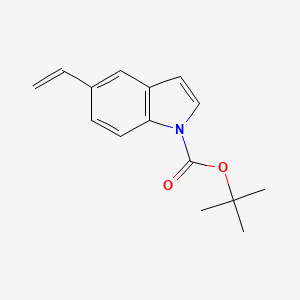
tert-Butyl-5-vinyl-1H-indole-1-carboxylate
概要
説明
Molecular Structure Analysis
The molecular formula of “tert-Butyl-5-vinyl-1H-indole-1-carboxylate” is C15H17NO2. The molecular weight is 243.3 g/mol.科学的研究の応用
Synthesis of Ring-Fused Carbazoles
tert-Butyl-5-vinyl-1H-indole-1-carboxylate has been utilized in the synthesis of ring-fused carbazoles, such as indolo[2,3-a]carbazole cores found in rebeccamycin and sulfur analogs of furostifoline. These compounds are formed through metathesis reactions and unexpected spontaneous electrocyclization reactions (Pelly, Parkinson, van Otterlo, & de Koning, 2005).
Synthesis of Heterocyclic Carboxylic Acids
This compound plays a role in the synthesis of tert-butyl esters of indole-5-carboxylic acid and related heterocyclic carboxylic acids. It is particularly valuable in the reaction with tert-butyl trichloroacetimidate, enabling the creation of these esters (Fritsche, Deguara, & Lehr, 2006).
Development of Therapeutic Compounds
The synthesis of aza and fluorine-substituted compounds, which are significant in therapeutic applications, involves this compound. It's used in the Michael addition of tert-butyl 4-aminopiperidine-1-carboxylate to activated vinyl compounds, leading to the creation of azaindolines and other therapeutic agents (Han et al., 2009).
Crystal Structure Analysis
This compound has been studied for its crystal structure, providing insights into molecular interactions and stability. The tert-butyl bound carboxylate group forms a specific dihedral angle with the indole ring system, contributing to its structural integrity (Thenmozhi, Kavitha, Dhayalan, Mohanakrishnan, & Ponnuswamy, 2009).
Synthesis of Gamma-Carboline Derivatives
It's used in the synthesis of gamma-carboline derivatives, which have potential pharmaceutical applications. The process involves palladium-catalyzed intramolecular iminoannulation, forming various gamma-carboline derivatives (Zhang & Larock, 2003).
Cancer Detection Using Optical Imaging
Innovative applications in cancer detection through optical imaging involve this compound derivatives. These derivatives, such as water-soluble near-infrared dyes, have shown promising results in developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).
特性
IUPAC Name |
tert-butyl 5-ethenylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-11-6-7-13-12(10-11)8-9-16(13)14(17)18-15(2,3)4/h5-10H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQQESOZZJGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735979 | |
| Record name | tert-Butyl 5-ethenyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561307-68-4 | |
| Record name | tert-Butyl 5-ethenyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

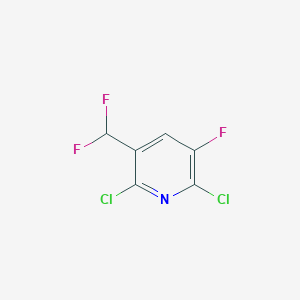

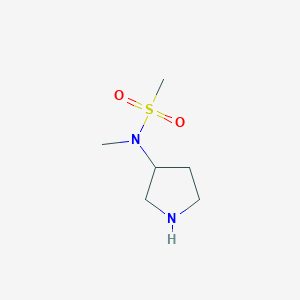
![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)
![1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine](/img/structure/B1400701.png)
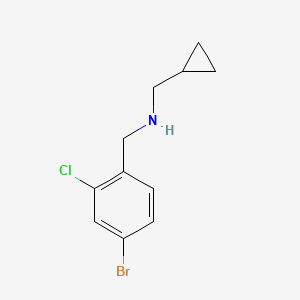

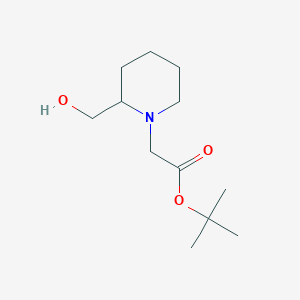

![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)
![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)
![N-[(oxan-4-yl)methyl]cyclopentanamine](/img/structure/B1400713.png)
